

An In-depth Technical Guide to 3-Nonanone, 2-nitro-

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Compound of Interest

Compound Name: 3-Nonanone, 2-nitro-

Cat. No.: B15435612

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CAS Number: 85199-51-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Nonanone, 2-nitro-**, a small molecule of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also presents general information on the synthesis, reactivity, and biological activities of α -nitro ketones, the chemical class to which **3-Nonanone, 2-nitro-** belongs. This document aims to serve as a valuable resource for researchers by contextualizing the potential properties and applications of **3-Nonanone, 2-nitro-** within the broader landscape of nitro-containing compounds and by providing hypothetical experimental protocols and conceptual signaling pathways based on analogous molecules.

Introduction to 3-Nonanone, 2-nitro-

3-Nonanone, 2-nitro- is an organic compound with the chemical formula $C_9H_{17}NO_3$. As an α -nitro ketone, it features a nitro group ($-NO_2$) attached to the carbon atom adjacent to the carbonyl group ($C=O$). This structural arrangement confers unique reactivity to the molecule, making it a potentially versatile intermediate in organic synthesis. While specific data on the physicochemical and biological properties of **3-Nonanone, 2-nitro-** are scarce in publicly

available literature, its structural similarity to other biologically active nitro compounds, such as nitro fatty acids, suggests potential for investigation in various therapeutic areas.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

Specific experimental data for the physicochemical properties of **3-Nonanone, 2-nitro-** are not readily available. The following table summarizes the known properties of the parent compound, 3-Nonanone, to provide a baseline for estimation. The introduction of a nitro group is expected to increase the polarity, boiling point, and density of the molecule.

Property	Value (for 3-Nonanone)	Reference
CAS Number	925-78-0	[4]
Molecular Formula	C ₉ H ₁₈ O	[4]
Molecular Weight	142.24 g/mol	[4]
Boiling Point	187-188 °C	[4]
Melting Point	-8 °C	[4]
Density	0.822 g/cm ³	[4]

Synthesis of α -Nitro Ketones: A General Overview

The synthesis of α -nitro ketones can be achieved through several methods. These approaches are generally applicable and could likely be adapted for the synthesis of **3-Nonanone, 2-nitro-**.

Nitration of Enol Ethers or Enol Acetates

One common method involves the nitration of enol silyl ethers or enol acetates.[\[5\]](#)[\[6\]](#) This reaction proceeds through an electron transfer mechanism, often using a nitrating agent like tetranitromethane.[\[5\]](#)

Experimental Protocol: General Procedure for the Nitration of an Enol Silyl Ether

- Preparation of the Enol Silyl Ether: The corresponding ketone (e.g., 3-nonanone) is converted to its enol silyl ether by treatment with a suitable silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine) in an aprotic solvent.

- **Nitration Reaction:** The purified enol silyl ether is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).
- **Addition of Nitrating Agent:** A solution of the nitrating agent (e.g., tetranitromethane) in the same solvent is added dropwise to the enol silyl ether solution with vigorous stirring.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the α -nitro ketone.

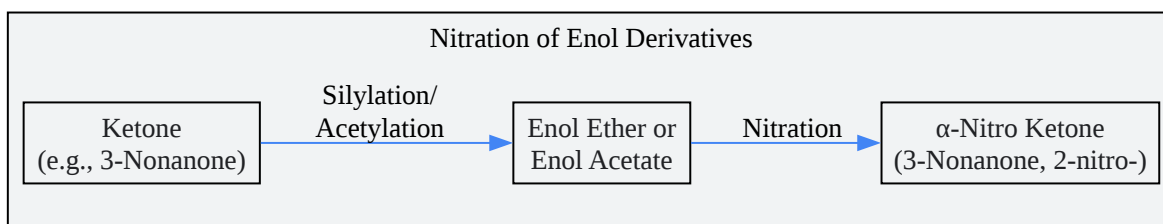
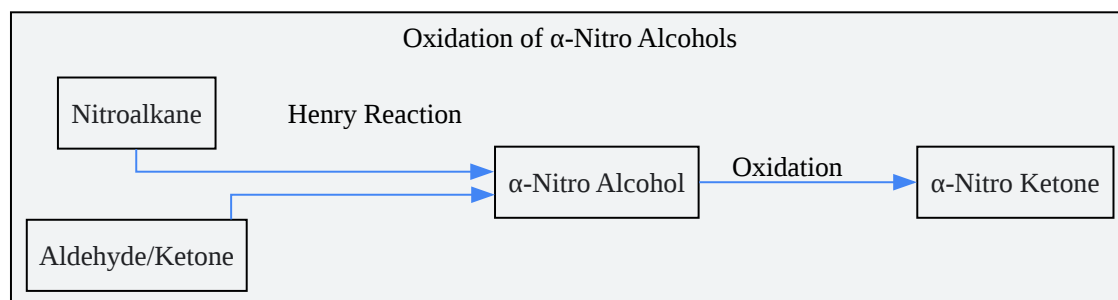
Oxidation of α -Nitro Alcohols

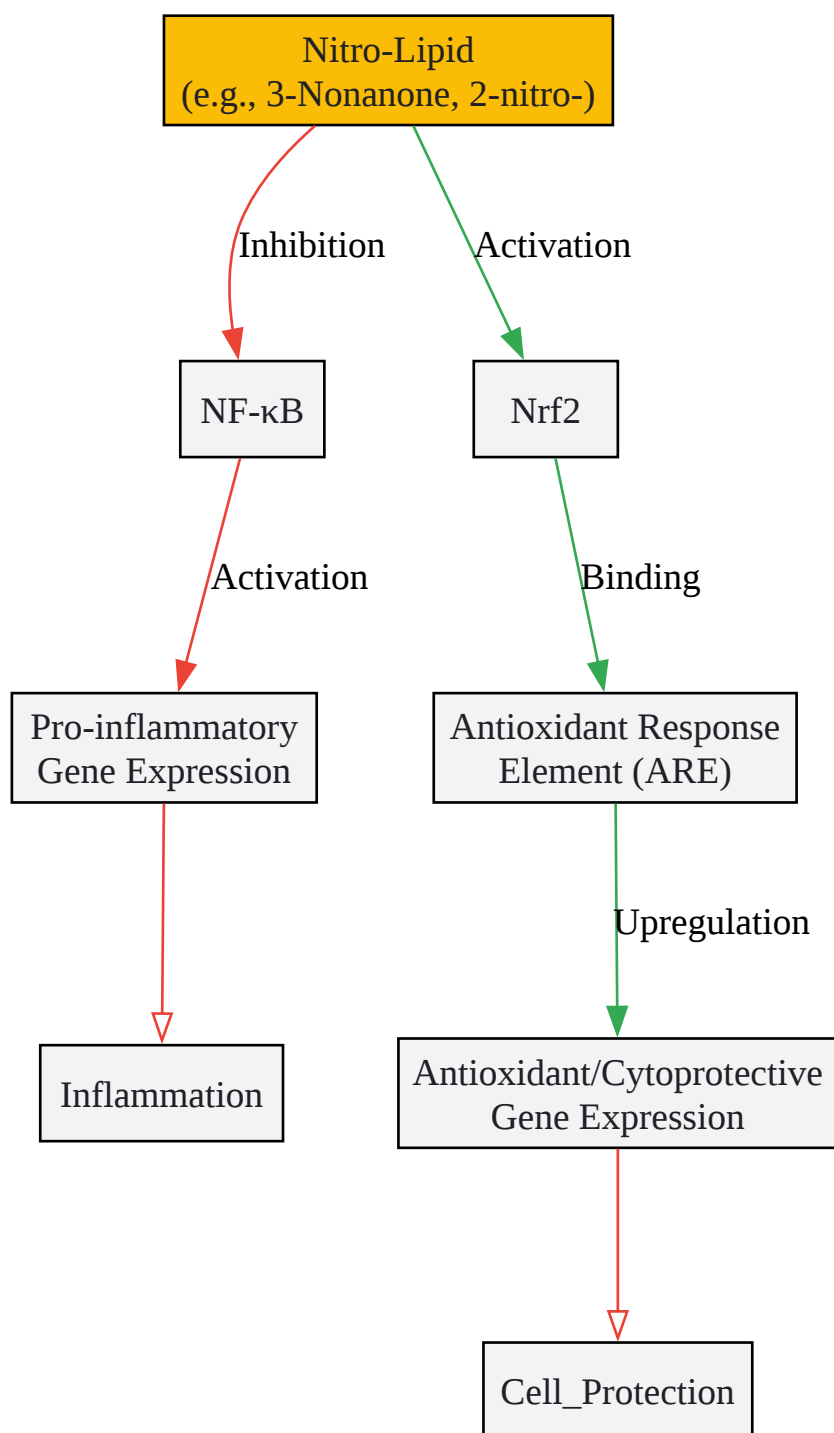
Another synthetic route involves the oxidation of α -nitro alcohols, which are typically prepared via a Henry reaction (nitroaldol reaction).[7] Various oxidizing agents can be employed for this transformation, including potassium dichromate.[7]

Experimental Protocol: General Procedure for the Oxidation of an α -Nitro Alcohol

- **Preparation of the α -Nitro Alcohol:** The parent aldehyde or ketone undergoes a Henry reaction with a nitroalkane in the presence of a base to form the corresponding α -nitro alcohol.
- **Oxidation:** The α -nitro alcohol is dissolved in a suitable solvent (e.g., acetone). An oxidizing agent (e.g., Jones reagent, prepared from chromium trioxide and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0 °C).
- **Reaction Monitoring:** The reaction is monitored by TLC until the starting material is consumed.

- **Work-up:** The reaction mixture is quenched with isopropanol to destroy any excess oxidant. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- **Purification:** The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the α -nitro ketone.





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